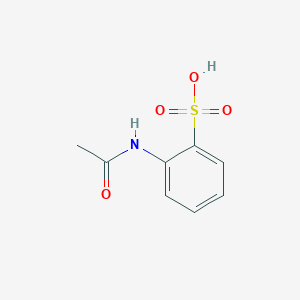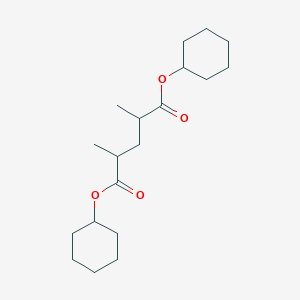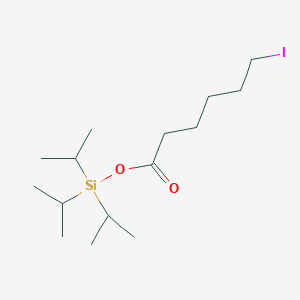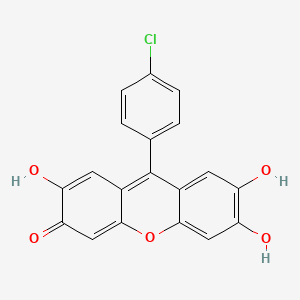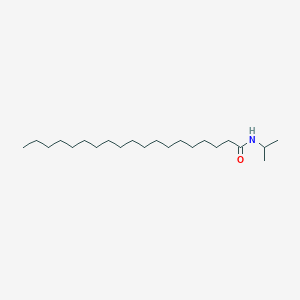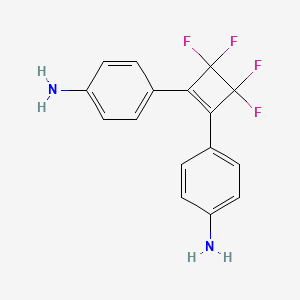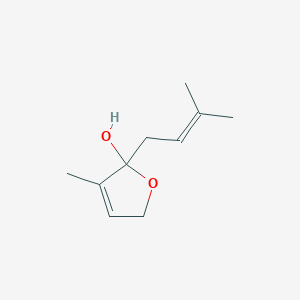
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is a member of the class of heteroaromatic compounds It is characterized by a furan ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of suitable acyclic precursors. For example, starting with 5-oxogeraniol or 5-hydroxycitral, cyclization can be induced under acidic conditions to form the furan ring . Another method involves the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methylbut-2-en-1-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-one.
Reduction: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-tetrahydrofuran-2-ol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-(3-methylbut-2-en-1-yl)furan: Similar structure but lacks the hydroxyl group.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Contains a purine ring instead of a furan ring.
Uniqueness
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
133594-20-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-methyl-5-(3-methylbut-2-enyl)-2H-furan-5-ol |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-6-10(11)9(3)5-7-12-10/h4-5,11H,6-7H2,1-3H3 |
Clé InChI |
MTDYTTVKGSRFCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOC1(CC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


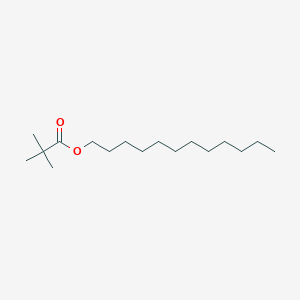
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
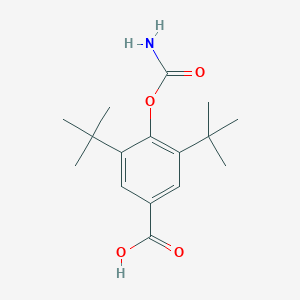
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
